molecular formula C7H11N3O2 B13156402 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13156402
M. Wt: 169.18 g/mol
InChI Key: JFARRBXICXREJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific amino and ethyl substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C7H11N3O2/c1-2-3-5(11)4(7(9)12)6(8)10-3/h3,11H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI Key

JFARRBXICXREJE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(C(=N1)N)C(=O)N)O

Origin of Product

United States

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